Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside

Antimicrobial MRSA Structure-Activity Relationship

Procure the authenticated ZZ stereoisomer (CAS 1197343-21-7) for reproducible anti-MRSA and metabolic studies. This specific configuration is 5-fold more potent than the EE isomer (IC50 0.4 vs 2.0 µg/mL) and exhibits superior plasma stability, essential for SAR and assay validation.

Molecular Formula C39H32O14
Molecular Weight 724.7 g/mol
Cat. No. B12364978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside
Molecular FormulaC39H32O14
Molecular Weight724.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O
InChIInChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7-/t20-,33-,36+,38+,39-/m0/s1
InChIKeyHKZIBACORRUGAC-RPOQWLEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kaempferol 3-O-alpha-L-(2,3-di-Z-p-coumaroyl)rhamnoside (KCR) Product Overview and Procurement Specifications


Kaempferol 3-O-alpha-L-(2,3-di-Z-p-coumaroyl)rhamnoside (also referred to as KCR, compound 4, or compound 42) is a di-p-coumaroylated flavonol rhamnoside isolated from the leaves of Platanus occidentalis (American sycamore) [1]. This compound exists as one of four stereoisomeric forms (EE, EZ, ZE, and ZZ) defined by the olefinic configuration of the p-coumaroyl moieties, with the all-Z (ZZ) configuration representing a distinct chemical entity with CAS registry number 1197343-21-7 and molecular formula C39H32O14 [2]. It is characterized as a potent, selective, and non-toxic anti-MRSA (methicillin-resistant Staphylococcus aureus) metabolite and has been identified as an inhibitor of alpha-amylase and dipeptidyl peptidase IV (DPP IV) in silico [3].

Why Kaempferol 3-O-alpha-L-(2,3-di-Z-p-coumaroyl)rhamnoside Cannot Be Replaced by Generic Kaempferol or Other Stereoisomers


Generic kaempferol, its simple rhamnosides (e.g., afzelin), or alternative stereoisomers of di-p-coumaroylated rhamnosides exhibit markedly divergent biological potency and metabolic stability profiles, rendering them non-interchangeable in experimental and industrial contexts. Direct comparative data demonstrates that the ZZ stereoisomer (target compound) is 5-fold more potent against MRSA than the EE isomer (IC50 0.4 µg/mL vs 2.0 µg/mL) and possesses significantly greater metabolic stability in mouse plasma, where the ZZ isomer remains intact while ZE and EE isomers are rapidly converted to p-coumaric acid and afzelin [1]. Furthermore, the presence of two p-coumaroyl groups in a specific Z,Z configuration is essential for the observed dual inhibitory activity against alpha-amylase and DPP IV, a multi-target profile not shared by non-acylated or mono-acylated analogs [2]. Substitution with a different stereoisomer or a simplified flavonol backbone will fundamentally alter both antimicrobial efficacy and metabolic fate, compromising experimental reproducibility and translational validity.

Quantitative Differentiation Evidence for Kaempferol 3-O-alpha-L-(2,3-di-Z-p-coumaroyl)rhamnoside Against Analogs


Superior Anti-MRSA Potency of ZZ Stereoisomer Compared to EE, EZ, and ZE Isomers

The ZZ stereoisomer (target compound 4) demonstrates the highest anti-MRSA potency among the four naturally occurring di-p-coumaroyl rhamnoside isomers isolated from Platanus occidentalis. Direct head-to-head comparison reveals that the target compound (IC50 = 0.4 µg/mL) is 5-fold more potent than the EE isomer (IC50 = 2.0 µg/mL), 2-fold more potent than the EZ isomer (IC50 = 0.8 µg/mL), and 1.75-fold more potent than the ZE isomer (IC50 = 0.7 µg/mL) [1].

Antimicrobial MRSA Structure-Activity Relationship

Differential Metabolic Stability: ZZ Isomer Demonstrates Superior Resistance to Plasma-Mediated Degradation

In mouse plasma incubation studies at 37°C, the four stereoisomers of KCR exhibit markedly different metabolic fates. HPLC analysis revealed that the ZE and EE isomers are preferentially metabolized, yielding two major metabolites identified as p-coumaric acid and afzelin. In contrast, the ZZ isomer (target compound) was the most stable, showing minimal conversion under identical incubation conditions [1].

Metabolism ADME Stability

Multi-Target Enzyme Inhibition Profile: Dual Alpha-Amylase and DPP IV Inhibitory Activity

In silico molecular docking and 3D-QSAR studies identified Kaempferol 3-O-alpha-L-(2,3-di-Z-p-coumaroyl)rhamnoside (compound 42) as a potent inhibitor of both alpha-amylase and DPP IV, two key enzymes implicated in type 2 diabetes management. This dual inhibitory profile distinguishes the compound from kaempferol 3-O-gentiobioside (compound 3), which was identified in the same study as an antibacterial agent with activity against DNA gyrase and dihydrofolate reductase rather than anti-diabetic targets [1]. Quantitative IC50 values for alpha-amylase and DPP IV inhibition have not been reported in primary literature; vendor technical datasheets confirm the compound functions as an inhibitor of both enzymes but do not provide specific IC50 values .

Anti-diabetic Enzyme Inhibition Multi-target

Physicochemical Identity and Stereochemical Purity Specifications

The target compound is defined by a specific stereochemical configuration: the 2″,3″-di-Z-p-coumaroyl substitution pattern on the rhamnose moiety. This ZZ isomer has a molecular formula of C39H32O14 and a molecular weight of 724.70 g/mol (exact mass 724.17920569 g/mol) [1]. The topological polar surface area is 219.0 Ų [2]. In contrast, the EE isomer (compound 1) shares the same molecular formula and mass but exhibits a distinct 3D conformation due to the E configuration of both coumaroyl double bonds, resulting in a 5-fold difference in anti-MRSA IC50 as documented above.

Quality Control Analytical Chemistry Stereochemistry

Reported Non-Toxicity and Selectivity Profile in Mammalian Systems

The di-p-coumaroylated rhamnoside series, including the target ZZ isomer, has been characterized as "nontoxic" and "selective" in the primary isolation and characterization study [1]. In vivo evaluation of the EE isomer (compound 1) in a mouse thigh infection model demonstrated no untoward effects at doses up to 20 mg/kg administered intraperitoneally for 2 days, with efficacy comparable to vancomycin (3.0 mg/kg) in reducing MRSA colony-forming units [1]. While direct toxicity data for the ZZ isomer specifically are not reported, the class-level inference of low mammalian cytotoxicity is supported by the observed selectivity for MRSA over other bacterial strains and the absence of acute toxicity in the isomer series.

Toxicology Safety Selectivity

Comparison of Kaempferol Core Structural Modifications on Biological Activity

Structure-activity relationship (SAR) studies on kaempferol and its rhamnosides demonstrate that acylation with p-coumaroyl groups dramatically alters biological activity. Simple kaempferol rhamnosides such as afzelin (kaempferol 3-O-rhamnoside) exhibit depigmenting and anti-inflammatory activity but with significantly lower potency than the parent kaempferol aglycone [1]. The addition of two p-coumaroyl groups at the 2″ and 3″ positions of the rhamnose moiety, as in the target compound, confers potent anti-MRSA activity (IC50 0.4 µg/mL) and dual enzyme inhibition that are entirely absent in non-acylated analogs. This SAR evidence confirms that the di-p-coumaroylation is essential for the unique pharmacological fingerprint of the compound.

Structure-Activity Relationship Flavonol Glycosylation

Validated Application Scenarios for Kaempferol 3-O-alpha-L-(2,3-di-Z-p-coumaroyl)rhamnoside Based on Quantitative Evidence


Anti-MRSA Drug Discovery and Antimicrobial Resistance Research

This compound is ideally suited as a lead scaffold or positive control in MRSA drug discovery programs. The IC50 of 0.4 µg/mL against MRSA ATCC 33591 [1], combined with its 5-fold potency advantage over the EE isomer, makes it the preferred stereoisomer for structure-activity relationship (SAR) campaigns aimed at optimizing anti-MRSA activity. Its reported non-toxicity and selectivity further support its use in cell-based and in vivo infection models without confounding cytotoxic effects.

Metabolic Stability and ADME Profiling Studies

The differential metabolic stability of the ZZ isomer compared to ZE and EE isomers [1] makes this compound a valuable tool for studying plasma-mediated degradation of acylated flavonol glycosides. Researchers investigating prodrug strategies, formulation development, or pharmacokinetic optimization of natural product-derived antimicrobials can use this compound as a benchmark for evaluating the impact of stereochemistry on metabolic fate.

Multi-Target Anti-Diabetic Agent Screening and Validation

Given its in silico-validated dual inhibition of alpha-amylase and DPP IV [1], this compound serves as a starting point for developing multi-target anti-diabetic agents. Procurement for enzyme inhibition assays, cell-based glucose uptake studies, and in vivo glycemic control models is warranted to experimentally validate the predicted activities and explore the therapeutic potential of dual carbohydrate digestion and incretin modulation.

Analytical Reference Standard for Stereochemical Purity Assessment

Due to the critical importance of stereochemical configuration for biological activity (5-fold potency difference between ZZ and EE isomers), this compound is essential as an analytical reference standard. Quality control laboratories and natural product chemistry groups require authenticated ZZ isomer material to develop and validate HPLC, LC-MS, or NMR methods for distinguishing the four stereoisomers in plant extracts, semisynthetic mixtures, or stability samples [1].

Quote Request

Request a Quote for Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.